Methyl Myristate

Catalog No.
S592968
CAS No.
124-10-7
M.F
C15H30O2
M. Wt
242.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Myristate

CAS Number

124-10-7

Product Name

Methyl Myristate

IUPAC Name

methyl tetradecanoate

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

InChI

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-14H2,1-2H3

InChI Key

ZAZKJZBWRNNLDS-UHFFFAOYSA-N

SMILES

Array

solubility

Insol in water; miscible in ethyl alcohol, ether, acetone
SOL IN OILS
Insoluble in water
soluble in alcohol, most fixed oils; insoluble in wate

Synonyms

Myristic Acid Methyl Ester; Emery 2214; Metholeneat 2495; Methyl Myristate; Methyl n-Tetradecanoate; Methyl Tetradecanoate; NSC 5029; Pastel M 14; Pastell M 14; Uniphat A50

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC

The exact mass of the compound Methyl tetradecanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; miscible in ethyl alcohol, ether, acetonesol in oilsinsoluble in watersoluble in alcohol, most fixed oils; insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5029. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Myristic Acids - Supplementary Records. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl myristate (C14:0 FAME) is a saturated fatty acid methyl ester widely procured as a phase change material (PCM), a specialized biodiesel component, and a chemical intermediate. Characterized by a melting point of approximately 18 °C and a boiling point of 295 °C, it occupies a critical intermediate thermal and rheological position between shorter-chain laurates and longer-chain palmitates[1]. In industrial applications, its low kinematic viscosity (3.30 mm²/s at 40 °C) and high latent heat of fusion make it highly relevant for thermal energy storage, solvent formulations, and the synthesis of downstream esters [2].

Substituting methyl myristate with adjacent homologues fundamentally alters phase transition and flow behavior, leading to system failures in temperature-sensitive applications. Replacing it with methyl palmitate (C16) increases the melting point from 18 °C to over 28 °C, rendering the material non-functional for room-temperature passive cooling systems and significantly worsening the cold filter plugging point in fuel blends [1]. Conversely, substitution with methyl laurate (C12) drops the cetane number and lowers the melting point too far for targeted 18–20 °C thermal storage [2]. Furthermore, attempting to use free myristic acid instead of the methyl ester introduces a highly corrosive solid (melting point ~53 °C) that requires distinct, more aggressive handling and esterification conditions, preventing direct drop-in substitution in liquid-phase processes [3].

Thermal Transition Tuning for Phase Change Materials (PCM)

In thermal energy storage applications, the phase transition temperature is the primary procurement metric. Differential scanning calorimetry (DSC) demonstrates that methyl myristate possesses a melting point of approximately 18 °C, whereas the C16 homologue, methyl palmitate, melts at 28.2 °C [1]. This 10.2 °C difference is absolute; methyl myristate aligns perfectly with 'free cooling' applications targeting 19–24 °C ambient regulation, whereas methyl palmitate transitions too late to absorb heat at these temperatures [1].

Evidence DimensionMelting Point / Phase Transition Temperature
Target Compound Data~18.0 °C
Comparator Or BaselineMethyl Palmitate (28.2 °C)
Quantified Difference10.2 °C lower melting point
ConditionsDSC analysis for low-medium temperature PCM suitability at 10 °C/min heating rate

Buyers formulating room-temperature thermal storage systems must procure the C14 ester to ensure the latent heat absorption triggers at the correct ambient temperature.

Kinematic Viscosity for Fluidity and Atomization

The chain length of fatty acid methyl esters directly dictates fluid dynamics in fuel and solvent applications. Standardized testing at 40 °C reveals that methyl myristate exhibits a kinematic viscosity of 3.30 mm²/s[1]. This sits precisely between methyl laurate (2.43 mm²/s) and methyl palmitate (4.38 mm²/s) [1]. The intermediate viscosity of the C14 ester prevents the excessive thinning associated with C12 esters, while avoiding the flow resistance and atomization penalties of the heavier C16 esters.

Evidence DimensionKinematic Viscosity at 40 °C
Target Compound Data3.30 mm²/s
Comparator Or BaselineMethyl Palmitate (4.38 mm²/s)
Quantified Difference24.6% lower kinematic viscosity than the C16 baseline
ConditionsStandardized capillary viscometry (ASTM D445) at 40 °C

Procurement for precision fuel blends or specialized solvents requires this specific viscosity profile to balance pumpability with adequate film thickness.

Combustion Quality and Cetane Number Validation

For procurement in the biofuels sector, ignition quality is quantified by the cetane number. Ignition Quality Tester (IQT) analysis establishes the derived cetane number of methyl myristate at 66.2 [1]. This represents a 14.6-unit increase over shorter-chain alternatives like methyl decanoate (51.6) [1]. While methyl palmitate offers a higher cetane number, its high melting point compromises cold-flow properties, making methyl myristate the target choice for maximizing ignition efficiency without solidifying at room temperature.

Evidence DimensionDerived Cetane Number
Target Compound Data66.2
Comparator Or BaselineMethyl Decanoate (51.6)
Quantified Difference14.6 units higher cetane number
ConditionsIgnition Quality Tester (IQT) per ASTM D6890

Allows fuel formulators to meet strict ignition delay standards without sacrificing low-temperature operability.

Precursor Processability and Reactor Feeding

When procuring precursors for downstream esterification or amidation, physical state dictates handling costs. Methyl myristate melts at approximately 19 °C, making it a pumpable liquid at warm ambient temperatures [1]. In contrast, the unesterified baseline, free myristic acid, is a solid that melts at 52–53 °C[1]. Attempting to use the free acid requires heated transfer lines, specialized solids-handling equipment, and corrosion-resistant reactor linings due to its acidity.

Evidence DimensionPrecursor Melting Point and Handling State
Target Compound Data19 °C (Pumpable liquid at warm ambient)
Comparator Or BaselineMyristic Acid (52–53 °C, solid)
Quantified Difference~33 °C reduction in melting point
ConditionsIndustrial reactor feeding and baseline physical property assessment

Procuring the methyl ester rather than the free fatty acid eliminates the need for heated transfer lines and aggressive anti-corrosion reactor linings.

Phase Change Materials (PCMs) for Passive Building Cooling

Because methyl myristate transitions from solid to liquid at approximately 18 °C, it is procured for incorporation into microcapsules or building materials designed for 'free cooling.' It absorbs latent heat during the day as temperatures rise above 18 °C and releases it at night, outperforming methyl palmitate which requires much higher temperatures (28.2 °C) to activate[1].

Cold-Flow Optimized Biodiesel Blending

In the formulation of premium biodiesel, methyl myristate serves as a critical balancing component. Its kinematic viscosity of 3.30 mm²/s and cetane number of 66.2 allow formulators to boost the ignition quality of the fuel blend without introducing the severe cold filter plugging point (CFPP) penalties associated with heavier C16 and C18 esters [2].

Low-Temperature Deicing Eutectic Formulations

When combined with methyl laurate at specific molar ratios, methyl myristate forms a eutectic mixture with a depressed melting point of 0.21 °C and a high latent heat of fusion (174.3 J/g). This makes it a highly effective, biodegradable additive for concrete pavements to prevent ice accumulation in near-freezing environments [3].

Liquid Intermediate for Cosmetic Emollient Manufacturing

Methyl myristate is procured as a highly processable, non-corrosive precursor for the production of isopropyl myristate (IPM). Its liquid state at warm ambient temperatures makes it vastly easier to pump and process than solid, corrosive free myristic acid for large-scale cosmetic ingredient manufacturing [4].

Physical Description

Liquid
Colorless liquid; mp = 17.8 deg C; [Hawley] Colorless liquid or white solid; mp = 19 deg C; [HSDB] Colorless liquid; mp = 18 deg C; [MSDSonline]
colourless, oily liquid or white, waxy solid with a faint onion, honey, orris odou

Color/Form

COLORLESS, OILY LIQ OR WHITE, WAXY SOLID

XLogP3

6.8

Hydrogen Bond Acceptor Count

2

Exact Mass

242.224580195 Da

Monoisotopic Mass

242.224580195 Da

Boiling Point

295 °C
Boiling point: 155 °C @ 2 mm Hg
323.00 °C. @ 760.00 mm Hg

Heavy Atom Count

17

Taste

HONEY & ORRIS-LIKE FLAVOR AT TRACE LEVELS
COCONUT TASTE

Density

0.8671 @ 20 °C
0.870(15.5°)

LogP

6.41 (LogP)
6.41
log Kow= 6.41

Odor

Honey & orris-like (Iris florentina) odor
FATTY COCONUT, COGNAC ODOR

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical liquid

Melting Point

19 °C
18.5 °C

UNII

RG9851783C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1646 of 1648 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.00049 [mmHg]
4.9X10-4 mm Hg @ 25 °C

Other CAS

124-10-7

Wikipedia

Methyl myristate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning; Emollient

Methods of Manufacturing

BY DIRECT ESTERIFICATION OF METHANOL WITH MYRISTIC ACID IN PRESENCE OF GASEOUS HYDROGEN CHLORIDE.
...ALCOHOLYSIS OF COCONUT OIL WITH METHANOL. METHOD OF PURIFICATION: VACUUM FRACTIONAL DISTILLATION.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Tetradecanoic acid, methyl ester: ACTIVE
NON-ALCOHOLIC BEVERAGES 0.25-0.50 PPM; ICE CREAM, ICES, ETC 0.25-0.50 PPM; CANDY 2.4 PPM; BAKED GOODS 0.30-2.0 PPM; GELATINS & PUDDINGS 0.24 PPM.
AN EFFECTIVE INHIBITOR OF TYROPHAGUS PUTRESCENTIAE MITE DEVELOPMENT WHEN INCORPORATED INTO DOG FOOD.
FEMA NUMBER 2722

Analytic Laboratory Methods

DETERMINATION OF METHYL MYRISTATE IN FATS & OILS BY GAS CHROMATOGRAPHY.

Interactions

LINEAR ALKANES OF SPECIFIC CHAIN LENGTH ENHANCED DIFFERENTIALLY THE MITOGENIC RESPONSE OF MURINE SPLEEN LYMPHOCYTES TO THE LECTIN PHYTOHEMAGGLUTININ. WITHIN THE HOMOLOGOUS SERIES OF COMPOUNDS HAVING C6-18, A BIPHASIC STRUCTURE-FUNCTION RELATIONSHIP WAS FOUND, WITH MAXIMUM COMITOGENIC ACTIVITY OCCURRING FOR TETRADECANE. THE CONCN OF TETRADECANE HAVING EQUIVALENT COMITOGENIC ACTIVITY WAS SIMILAR TO THAT OF METHYL MYRISTATE.
Linear saturated fatty acid methyl esters were comitogenic with lectins for mouse lymphocytes, the degree of comitogenicity being strongly dependent on the length of the acyl group, and maximal for methyl tetradecanoate. Lesser effects were found for analogs with 10, 12, or 16 acyl carbon atoms, whereas those with fewer than 10 or more than 16 were inactive. /Methyl esters/

Dates

Last modified: 08-15-2023
1. K. Tomita et al. “Plasma Free Myristic Acid Proportion Is a Predictor of Nonalcoholic Steatohepatitis” Digestive Diseases and Sciences, vol. 56 pp. 3045-3052, 20112. H. Iijima et al. “The Inhibitory Action of Long-Chain Fatty Acids on the DNA Binding Activity of p53” Lipids, vol. 41 pp. 521-527, 20063. W. Bernhard et al. “Increased palmitoyl-myristoyl-phosphatidylcholine in neonatal rat surfactant is lung specific and correlates with oral myristic acidsupply” Journal of Applied Physiology, vol. 111 pp. 449-457, 20114. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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